5-(Ethoxycarbonyl)thiophene-2-carboxylic acid
Overview
Description
5-(Ethoxycarbonyl)thiophene-2-carboxylic acid is an organic compound with the molecular formula C8H8O4S and a molecular weight of 200.22 g/mol It is a derivative of thiophene, a sulfur-containing heterocycle, and features both an ethoxycarbonyl group and a carboxylic acid group attached to the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid typically involves the esterification of thiophene-2,5-dicarboxylic acid. One common method is the reaction of thiophene-2,5-dicarboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ethyl ester . The reaction is typically carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(Ethoxycarbonyl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or chlorosulfonic acid (ClSO3H).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Halogenated thiophenes and sulfonated derivatives.
Scientific Research Applications
5-(Ethoxycarbonyl)thiophene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s derivatives may be explored for their biological activity and potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid depends on its specific application and the chemical reactions it undergoes. In general, the compound can interact with various molecular targets through its functional groups. For example, the carboxylic acid group can form hydrogen bonds or ionic interactions with biological molecules, while the thiophene ring can participate in π-π stacking interactions.
Comparison with Similar Compounds
5-(Ethoxycarbonyl)thiophene-2-carboxylic acid can be compared with other thiophene derivatives, such as:
Thiophene-2-carboxylic acid: Lacks the ethoxycarbonyl group, making it less versatile in certain synthetic applications.
Thiophene-2,5-dicarboxylic acid: Contains two carboxylic acid groups, which can lead to different reactivity and applications.
Ethyl thiophene-2-carboxylate: Similar to this compound but lacks the second carboxylic acid group.
The presence of both the ethoxycarbonyl and carboxylic acid groups in this compound provides unique reactivity and versatility, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
5-ethoxycarbonylthiophene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4S/c1-2-12-8(11)6-4-3-5(13-6)7(9)10/h3-4H,2H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHVNYGKUJXZNOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(S1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00570319 | |
Record name | 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00570319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156910-49-5 | |
Record name | 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00570319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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